molecular formula C6H15NO2 B2924987 2-Aminohexane-1,3-diol CAS No. 50730-98-8

2-Aminohexane-1,3-diol

Cat. No. B2924987
CAS RN: 50730-98-8
M. Wt: 133.191
InChI Key: DNLRJWGHGZRUON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-amino-1,3-diols can be achieved through a process called allene aziridination . This process involves the stereodivergent oxidative amination of allenes, transferring the axial chirality of an enantioenriched precursor to point chirality in each possible diastereomeric 2-amino-1,3-diol product .


Molecular Structure Analysis

The molecular structure of 2-Aminohexane-1,3-diol consists of six carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The exact structure can be determined using techniques such as 2D NMR and X-ray spectroscopy .


Chemical Reactions Analysis

Diols, including 2-Aminohexane-1,3-diol, can undergo various chemical reactions. For instance, they can be cleaved to aldehydes and ketones in high yield by the action of lead tetraacetate (Pb(OAc)4) or periodic acid (HIO4) . They can also be prepared from diketones by reducing the two carbonyl groups using a variety of reducing agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of diols can be analyzed using various techniques such as ultrasonic absorption, sound velocity, density, and viscosity measurements . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

Synthesis of Chiral Amino Alcohols and Diols

Chiral 1,2-amino alcohols and 1,2-diols, including structures similar to 2-aminohexane-1,3-diol, have significant applications in the synthesis of natural and biologically active molecules. Efficient enantioselective syntheses of these compounds have been developed using organocatalysis, highlighting their versatility in synthetic organic chemistry (Ramasastry et al., 2007).

Biocatalytic Synthesis

The biocatalytic synthesis of chiral amino alcohols, such as 2-aminohexane-1,3-diol, demonstrates the potential of eco-friendly and efficient routes for producing these compounds. This approach utilizes engineered enzymes and bioinformatics strategies for the synthesis, representing a significant advancement in green chemistry (Smith et al., 2010).

Modeling Studies in Biochemistry

Model studies using compounds like 1-aminohexan-2-ol, closely related to 2-aminohexane-1,3-diol, have been conducted to understand biochemical processes such as the cleavage of glycosyl residues in collagen. These studies are crucial for insights into biochemical pathways and molecular interactions (Tang & Williams, 1984).

Catalysis and Chemical Reactions

Compounds structurally similar to 2-aminohexane-1,3-diol are utilized in catalysis, such as in hetero-Diels-Alder reactions. These reactions are pivotal in the synthesis of various organic compounds, underscoring the role of such diols in synthetic methodologies (Unni et al., 2005).

Development of Biodegradable Polymers

2-Aminohexane-1,3-diol derivatives are explored for synthesizing functional cyclic carbonate monomers, leading to the development of biodegradable polymers. This research is crucial for advancing materials science, particularly in creating environmentally friendly and biomedically relevant materials (Venkataraman et al., 2013).

Pharmaceutical Research

Compounds like 2-aminohexane-1,3-diol are studied for their potential in synthesizing immunosuppressive drugs. This highlights the significance of such compounds in drug development, particularly in the context of organ transplantation (Kiuchi et al., 2000).

Safety and Hazards

2-Aminohexane-1,3-diol is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage .

Future Directions

The future directions of research on 2-Aminohexane-1,3-diol and similar compounds could involve their use in direct alcohol fuel cells for electric energy generation . Additionally, the development of catalytic oxidation systems with bio-relevant metal complexes capable of activating molecular oxygen (O2) is of utmost interest .

properties

IUPAC Name

2-aminohexane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-2-3-6(9)5(7)4-8/h5-6,8-9H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLRJWGHGZRUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminohexane-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.